molecular formula C16H11Cl2FN2O2 B5213731 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5213731
M. Wt: 353.2 g/mol
InChI Key: DXWVVUJOBLLBHI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrrolidine-2,5-dione core

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2O2/c17-12-6-5-11(7-13(12)18)21-15(22)8-14(16(21)23)20-10-3-1-9(19)2-4-10/h1-7,14,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWVVUJOBLLBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:

  • Formation of the Pyrrolidine-2,5-dione Core: : The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diester or a diketone. Common reagents used in this step include strong bases like sodium hydride or potassium tert-butoxide.

  • Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of 3,4-dichlorobenzyl chloride and a suitable nucleophile, such as an amine or an alcohol.

  • Attachment of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through an amination reaction. This step involves the use of 4-fluoroaniline and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of pyrrolidine compounds can inhibit the proliferation of cancer cells through various mechanisms.

  • Mechanism of Action : The compound's structure allows it to interact with specific biological targets involved in cancer cell signaling pathways. For instance, studies have shown that similar pyrrolidine derivatives can inhibit kinases that are critical for cancer cell survival and proliferation .
  • Case Studies : In vitro studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against breast cancer (MCF7) and prostate cancer (PC-3) cell lines, showing promising IC50 values that suggest significant antitumor activity .

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases play a crucial role in many cellular processes, including cell division and metabolism.

  • Research Findings : The active enantiomer of similar compounds has been shown to effectively inhibit kinases associated with non-small cell lung cancer (NSCLC), leading to reduced tumor growth in preclinical models .
  • Applications in Drug Development : Given the role of kinases in various diseases, including cancers and inflammatory conditions, this compound could serve as a lead for developing targeted therapies .

Neuroprotective Effects

Emerging studies suggest that pyrrolidine derivatives may possess neuroprotective properties.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is vital for optimizing its biological activity.

  • Synthesis Methods : Various synthetic routes have been explored to produce pyrrolidine derivatives with desired pharmacological properties. Methods often involve multi-step reactions starting from readily available precursors .
  • SAR Studies : Investigations into how modifications to the structure affect biological activity can guide future drug design efforts. For instance, altering substituents on the phenyl rings can significantly impact potency and selectivity against specific targets .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-[(4-chlorophenyl)amino]pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets.

Biological Activity

1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine core with dichlorophenyl and fluorophenyl substituents. This unique configuration may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit cellular necrosis and modulate various biochemical pathways.

Biological Activity Overview

  • Aromatase Inhibition :
    • The compound has demonstrated significant inhibition of human placental aromatase, which is crucial in estrogen biosynthesis. In vitro studies indicated an IC50 value of approximately 23.8 µM, comparable to established inhibitors like Aminoglutethimide (IC50 = 20.0 µM) .
  • Anticancer Properties :
    • The presence of the 3,4-dichlorophenyl moiety appears to enhance the antiproliferative activity against various cancer cell lines. For instance, compounds derived from similar structures have shown significant growth inhibition in HT29 cells .
  • Anticonvulsant Activity :
    • Research indicates that related pyrrolidine derivatives exhibit anticonvulsant effects by modulating voltage-gated sodium and calcium channels. The most effective analogs showed ED50 values lower than those of reference drugs like valproic acid .

Study on Aromatase Inhibition

In a study evaluating several pyrrolidine-2,5-dione derivatives for their ability to inhibit aromatase, the compound exhibited comparable potency to known inhibitors. This suggests its potential use in treating estrogen-dependent conditions such as breast cancer .

Anticancer Activity Assessment

A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibited substantial growth-inhibitory effects, particularly in colorectal cancer models (HT29), where it outperformed some conventional chemotherapeutics .

Anticonvulsant Efficacy

In vivo tests were conducted on animal models to evaluate the anticonvulsant properties of related compounds with similar structural features. The results highlighted that certain derivatives displayed enhanced efficacy compared to existing treatments, indicating a promising avenue for further research .

Data Summary Table

Biological Activity IC50/ED50 Value Reference
Aromatase Inhibition23.8 µM
Antiproliferative (HT29)Significant Growth Inhibition
AnticonvulsantED50 < Valproic Acid

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